N-[(furan-2-yl)methyl]-3-[2-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide
Description
This compound is a benzamide derivative featuring a furan-2-ylmethyl group attached to the amide nitrogen. The benzamide core is substituted at the 3-position with a 1H-imidazole ring bearing a sulfanyl-linked carbamoylmethyl group, which is further substituted with a 2-methoxyphenyl moiety. This structure integrates multiple pharmacophores:
- Furan ring: Enhances electron-rich aromatic interactions and may improve solubility.
- Sulfanyl-carbamoylmethyl bridge: Enhances conformational flexibility and modulates electronic properties.
- 2-Methoxyphenyl group: Contributes to lipophilicity and π-π stacking interactions.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-[2-[2-(2-methoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4S/c1-31-21-10-3-2-9-20(21)27-22(29)16-33-24-25-11-12-28(24)18-7-4-6-17(14-18)23(30)26-15-19-8-5-13-32-19/h2-14H,15-16H2,1H3,(H,26,30)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFRXZICSUNIHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-3-[2-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide typically involves multiple steps:
Formation of the Furan-2-ylmethyl Intermediate: This step involves the reaction of furan with a suitable alkylating agent to introduce the furan-2-ylmethyl group.
Synthesis of the Imidazole Derivative: The imidazole ring is synthesized through a cyclization reaction involving appropriate precursors.
Coupling Reaction: The furan-2-ylmethyl intermediate is then coupled with the imidazole derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of the Benzamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-3-[2-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazoline derivatives.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Imidazoline derivatives.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
N-[(furan-2-yl)methyl]-3-[2-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-3-[2-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following structurally related compounds highlight key similarities and differences:
Pharmacological and Toxicological Insights
- Activity: Compound 19 () shows potent IDO1 inhibition, suggesting the furan-carboxamide motif is critical for binding. The target compound’s imidazole-sulfanyl group may similarly enhance enzyme interactions . Anticonvulsant Derivatives (): Benzimidazole-thiourea derivatives exhibit activity in MES and PTZ models, highlighting the imidazole’s role in CNS activity.
Physicochemical Comparison
| Property | Target Compound | BA99560 | Compound 19 |
|---|---|---|---|
| Molecular Weight | ~480 g/mol (estimated) | 502.81 g/mol | 284 g/mol |
| LogP | ~3.5 (predicted) | ~4.1 | ~2.8 |
| Hydrogen Bond Donors | 2 (amide NH, imidazole NH) | 2 | 1 |
| Solubility | Moderate (due to furan and methoxy) | Low (bromophenyl) | High (isoxazole) |
Biological Activity
N-[(furan-2-yl)methyl]-3-[2-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a complex organic compound with significant biological activity. This article explores its chemical structure, synthesis, and various biological effects, particularly focusing on its potential as an anticancer and antimicrobial agent.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 462.5 g/mol |
| CAS Number | 1115371-55-5 |
The structure features a furan ring, an imidazole ring, and a benzamide moiety, which contribute to its bioactivity. The presence of sulfur in the compound enhances its interaction with biological targets, potentially increasing its efficacy.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the furan intermediate : Reaction of furan with an alkylating agent.
- Synthesis of the imidazole ring : Condensation reaction involving an aldehyde and an amine.
- Coupling of intermediates : Using coupling reagents like carbodiimides.
- Introduction of the benzamide moiety : Reaction with a benzoyl chloride derivative under basic conditions.
Anticancer Properties
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance, compounds within this structural class have shown IC values ranging from 3.0 µM to 22.54 µM against various cancer cell lines, including MCF-7 and A549 cells .
A notable case study indicated that a related compound exhibited a 39.4% apoptosis rate in treated cancer cells, suggesting strong potential for inducing programmed cell death in tumors . Additionally, molecular docking studies have predicted favorable binding modes with key cancer-related targets, enhancing their therapeutic potential.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties as well. Research indicates that derivatives containing furan and imidazole rings often display activity against a range of pathogens. For example, compounds similar to this compound have been evaluated for their ability to inhibit bacterial growth, showing promising results in preliminary assays .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : It can modulate receptor activity, affecting signaling pathways critical for cell survival and growth.
- Induction of Apoptosis : By promoting apoptosis through caspase activation, the compound can effectively reduce tumor growth.
Q & A
Q. What are the critical steps in synthesizing N-[(furan-2-yl)methyl]-3-[2-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide?
The synthesis involves multi-step organic reactions:
- Step 1 : Preparation of the furan-2-ylmethyl intermediate via alkylation of furan derivatives under basic conditions .
- Step 2 : Functionalization of the imidazole core by introducing a sulfanyl group via thiol-ene coupling or nucleophilic substitution. Reaction conditions (e.g., inert atmosphere, temperature control) are critical to avoid side reactions .
- Step 3 : Amide bond formation between the imidazole-thiol intermediate and the 2-methoxyphenyl carbamoyl group. Coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) are often employed .
- Purification : Chromatographic techniques (e.g., column chromatography) or recrystallization ensure high purity (>95%) for biological testing .
Q. How is the compound structurally characterized to confirm its identity and purity?
Key analytical methods include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify the integration of protons and carbons in the furan, imidazole, and benzamide moieties .
- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., C=O stretch in benzamide at ~1650–1700 cm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns .
- X-ray Crystallography (if crystalline): Provides definitive proof of stereochemistry and bond angles .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
Standard assays include:
- Antimicrobial Activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity Screening : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases, proteases, or receptors (e.g., COX-2 inhibition for anti-inflammatory potential) .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and scalability?
Optimization strategies:
-
Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may require removal via vacuum distillation .
-
Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-coupling) or organocatalysts (e.g., DMAP) improve regioselectivity .
-
Flow Chemistry : Continuous flow reactors reduce reaction times and improve reproducibility for multi-step syntheses .
-
Table : Comparative yields under different conditions:
Condition Yield (%) Purity (%) Reference EDCI/DMAP, RT, 24h 65 92 Microwave, DMF, 100°C, 2h 78 96
Q. What structure-activity relationships (SAR) are observed in derivatives of this compound?
Key SAR insights:
- Furan Substitution : Electron-donating groups (e.g., methoxy) on the furan ring enhance antimicrobial activity but reduce solubility .
- Imidazole Modifications : Bulky substituents on the imidazole nitrogen improve kinase inhibition by sterically blocking ATP-binding pockets .
- Sulfanyl Linker : Replacing sulfur with oxygen decreases metabolic stability due to reduced resistance to oxidative cleavage .
Q. How can contradictory data in biological assays be resolved?
Case study: A compound shows high in vitro cytotoxicity but low in vivo efficacy.
- Hypothesis : Poor pharmacokinetics (e.g., low bioavailability).
- Methodology :
- ADME Profiling : Measure solubility (shake-flask method), plasma protein binding (ultrafiltration), and metabolic stability (microsomal assays) .
- Formulation Adjustments : Use liposomal encapsulation or PEGylation to enhance bioavailability .
- In Vivo Validation : Pharmacodynamic studies in rodent models with controlled dosing regimens .
Q. What advanced techniques are used to elucidate the mechanism of action?
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity () to target proteins .
- Molecular Dynamics Simulations : Predicts binding modes and identifies key residues in enzyme active sites .
- Transcriptomics/Proteomics : RNA-seq or LC-MS/MS profiles cellular pathways affected by the compound (e.g., apoptosis, oxidative stress) .
Data Contradiction Analysis
Q. Why might the same compound exhibit varying antimicrobial activity across studies?
Potential factors:
- Strain Variability : Differences in bacterial/fungal strains (e.g., efflux pump expression).
- Assay Conditions : Variations in inoculum size, culture media, or incubation time .
- Compound Stability : Degradation under light or humidity alters efficacy. Stability studies (HPLC monitoring) are recommended .
Q. How to address discrepancies in cytotoxicity data between 2D and 3D cell models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
